2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide

Description

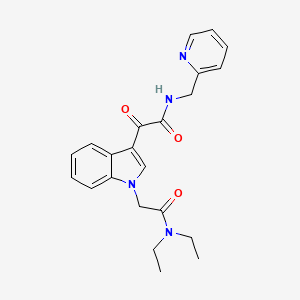

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide features a 1H-indole core substituted at the 1-position with a 2-(diethylamino)-2-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a pyridin-2-ylmethyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-3-25(4-2)20(27)15-26-14-18(17-10-5-6-11-19(17)26)21(28)22(29)24-13-16-9-7-8-12-23-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLCODJUPDUTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects, depending on the specific target and biochemical context.

Biological Activity

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide is a complex organic molecule belonging to the class of indole derivatives. Indoles are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This particular compound features a unique structure that combines an indole moiety with an acetamide group and substitutions that may enhance its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 391.5 g/mol. Its structure includes:

- An indole core , which is known for various pharmacological effects.

- A diethylamino side chain , likely contributing to its interaction with biological targets.

- A pyridinylmethyl substitution , which may influence its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 391.5 g/mol |

| CAS Number | 894002-79-0 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The compound may exhibit:

- Anti-inflammatory effects by inhibiting enzymes involved in inflammatory processes.

- Antimicrobial properties , which are common among indole derivatives.

Research has shown that compounds with similar structures often interact with phospholipases and other enzymes, potentially leading to therapeutic applications in treating inflammation and infections .

Therapeutic Potential

The therapeutic potential of this compound includes:

- Cancer Treatment : Indole derivatives have been studied for their anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

- Neurological Disorders : The interaction with neurotransmitter systems suggests possible applications in treating conditions like depression or anxiety.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, indicating potential use in infectious disease management.

Case Studies and Research Findings

Recent studies have explored the biological activity of indole derivatives, highlighting the following findings:

- Inhibition of Phospholipase A2 : Research indicates that certain indole derivatives inhibit lysosomal phospholipase A2, which is associated with drug-induced phospholipidosis . This inhibition can serve as a predictive marker for assessing drug toxicity.

- Autophagy Modulation : Indole compounds have been implicated in modulating autophagy, a process critical for cellular homeostasis and implicated in cancer biology .

Comparative Analysis

To further elucidate the biological activity of this compound, a comparative analysis with other indole derivatives can be beneficial:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Acetamides with Pyridine Substituents

2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide ()

- Structure : Phenyl ring replaces indole; acetamide linked to pyridin-2-ylmethyl.

- Key Findings: Synthesized via reaction of N-acetylisatin with 2-aminomethyl pyridine. Forms a copper(II) complex with enhanced antimicrobial activity.

- Comparison : The phenyl analog lacks the indole scaffold, which may reduce π-π stacking interactions critical for binding to hydrophobic enzyme pockets.

Indibulin (2-(1-(4-Chlorobenzyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-4-yl)acetamide) ()

Indole Derivatives with Heterocyclic Modifications

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide ()

- Structure : Chlorobenzoyl and methoxy groups on indole; pyridin-3-yl-ethyl acetamide.

- Key Findings: Non-azole inhibitor of protozoan sterol 14α-demethylase (CYP51), a target for trypanosomiasis and leishmaniasis .

- Comparison: The diethylamino group in the target compound may offer better metabolic stability than the ester-linked chlorobenzoyl group.

2-(2-Oxobenzo[cd]indol-1(2H)-yl)-N-(3-pyridinylmethyl)acetamide ()

- Structure : Fused benzo[cd]indole core; pyridin-3-ylmethyl group.

- Key Findings :

- Comparison : The benzoindole core could enhance aromatic interactions but reduce solubility compared to the simpler indole scaffold.

Substituent-Driven Functional Variations

2-(1H-Indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide ()

- Structure : Trifluoromethoxybenzyl instead of pyridin-2-ylmethyl.

- Key Findings :

- Comparison: The pyridine ring in the target compound may facilitate hydrogen bonding, unlike the non-polar trifluoromethoxy group.

N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide ()

- Structure : Adamantane substituent at indole 2-position.

- Key Findings :

- Comparison: The diethylamino group in the target compound offers conformational flexibility absent in the rigid adamantane derivative.

Q & A

Q. What are the common synthetic routes for preparing 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide?

The synthesis typically involves multi-step reactions:

- Acylation : Introduce the diethylamino-oxoethyl group to the indole nitrogen via nucleophilic substitution using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) .

- Coupling : Attach the pyridin-2-ylmethylacetamide moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under reflux conditions in anhydrous solvents (e.g., DMF or THF) .

- Purification : Crystallization using ethanol or methanol is common, with purity verified by TLC (Rf values) and melting point analysis .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O at ~1650 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Resonances for indole protons (δ 7.2–8.1 ppm), pyridine protons (δ 8.3–8.6 ppm), and diethylamino groups (δ 1.0–1.2 ppm for CH₃, δ 3.2–3.5 ppm for CH₂) .

- ¹³C NMR : Confirms carbonyl carbons (amide C=O at ~170 ppm) and aromatic carbons .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s structural similarity to ATP-binding scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to THF .

- Temperature Control : Lowering reaction temperatures (0–5°C) during acylation reduces side-product formation .

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) may improve cyclization steps in indole-functionalized intermediates .

- Purification Advances : Use of flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC for challenging separations .

Q. How can conflicting elemental analysis and spectral data be resolved during characterization?

- Reanalysis : Repeat elemental analysis under controlled combustion conditions to rule out moisture interference .

- High-Resolution Mass Spectrometry (HRMS) : Resolves discrepancies by confirming molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Provides definitive structural validation if single crystals are obtained .

Q. What structural modifications enhance this compound’s biological activity or selectivity?

- Indole Substitution : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the indole 5-position increases antimicrobial potency .

- Pyridine Modifications : Replacing the pyridin-2-ylmethyl group with a 4-methoxyphenyl moiety improves kinase inhibition due to enhanced hydrophobic interactions .

- Amide Isosteres : Substituting the acetamide with a sulfonamide group reduces metabolic degradation in vivo .

Q. What mechanistic insights explain this compound’s interaction with biological targets?

- Molecular Docking : Simulations suggest the diethylamino-oxoethyl group binds to ATP pockets in kinases via hydrogen bonding with Asp86 and Lys33 residues .

- Fluorescence Quenching : Studies with human serum albumin (HSA) indicate static quenching, implying strong complex formation (Kₐ ~10⁴ M⁻¹) .

- SAR Analysis : The pyridine nitrogen is critical for π-π stacking with aromatic residues in enzyme active sites .

Q. How can stability and solubility challenges be addressed in formulation studies?

- Salt Formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method) .

- Co-crystallization : Cocrystals with 2-aminobenzothiazole enhance thermal stability (TGA/DSC analysis) .

- Liposomal Encapsulation : Increases bioavailability in pharmacokinetic studies (e.g., AUC improved by 3-fold in rat models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.